molecular formula C16H13ClO5 B6410702 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261917-20-7

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6410702
CAS No.: 1261917-20-7
M. Wt: 320.72 g/mol
InChI Key: NXHVPFAYJCTVLW-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid is a benzoic acid derivative featuring two distinct substituents:

  • A 2-chloro-5-methoxycarbonylphenyl group at the 2-position of the benzoic acid ring.
  • A methoxy group at the 5-position.

This compound’s structural complexity arises from the chloro and methoxycarbonyl groups on the pendant phenyl ring, which influence its electronic and steric properties.

Properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-10-4-5-11(13(8-10)15(18)19)12-7-9(16(20)22-2)3-6-14(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHVPFAYJCTVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691982
Record name 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-20-7
Record name 2'-Chloro-4-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield carboxylic acids, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, which can modify the activity of enzymes and other proteins. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents Key Features Biological/Physicochemical Notes Reference
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methoxybenzoic acid C₁₆H₁₂ClO₅ - 2-Cl, 5-COOCH₃ on pendant phenyl
- 5-OCH₃ on benzoic acid
High polarity due to methoxycarbonyl group; potential intermediate for drug development. Not explicitly studied in provided evidence.
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid C₁₅H₁₁Cl₂O₅ - 3-Cl on benzoic acid
- 2-Cl, 5-COOCH₃ on pendant phenyl
Increased steric hindrance at 3-position; possible altered reactivity. Listed as a specialty chemical with two suppliers.
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid C₁₅H₁₁ClF₃NO₃ - NH linkage to CF₃-substituted phenyl
- 5-OCH₃ on benzoic acid
Enhanced lipophilicity from CF₃ group; potential pharmacological activity. Structural data available (SMILES, InChI).
5-Chloro-2-[(2-chlorophenyl)methoxy]benzoic acid C₁₄H₁₀Cl₂O₃ - 5-Cl on benzoic acid
- OCH₂(2-Cl-C₆H₄) substituent
Dual chloro substituents may influence binding to biological targets. Safety data (GHS) available; no cardiac effects observed in vivo.
2-Bromo-4-(3-chloropropoxy)-5-methoxybenzoic acid C₁₁H₁₂BrClO₄ - 2-Br, 5-OCH₃ on benzoic acid
- 4-O(CH₂)₂Cl
Bromine substitution alters electronic properties; used in kinase inhibitor synthesis. Intermediate for bosutinib analogs.

Physicochemical Properties

  • Polarity: The methoxycarbonyl group in the target compound increases polarity compared to analogues with non-polar substituents (e.g., CF₃ in ).
  • Molecular Weight : The target compound (MW ~328.7 g/mol) is heavier than simpler analogues like 2-chloro-5-methoxybenzoic acid (MW 186.59 g/mol, ) due to the pendant phenyl group .

Key Research Findings

Functional Group Impact : The methoxycarbonyl group enhances hydrogen-bonding capacity, which may improve solubility compared to halogen-only analogues .

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